Samandaridine

Catalog No.
S15312834
CAS No.
6384-73-2
M.F
C21H31NO3
M. Wt
345.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Samandaridine

CAS Number

6384-73-2

Product Name

Samandaridine

IUPAC Name

(1S,2S,3S,6S,7R,11S,13S,14S,17R,19R)-2,6-dimethyl-10,22-dioxa-20-azahexacyclo[17.2.1.02,17.03,14.06,13.07,11]docosan-9-one

Molecular Formula

C21H31NO3

Molecular Weight

345.5 g/mol

InChI

InChI=1S/C21H31NO3/c1-20-6-5-13-12(14(20)8-16-15(20)9-19(23)24-16)4-3-11-7-18-22-10-17(25-18)21(11,13)2/h11-18,22H,3-10H2,1-2H3/t11-,12-,13+,14+,15+,16+,17-,18-,20+,21+/m1/s1

InChI Key

GUSZSGSYIVZEDM-ACYPXLHBSA-N

Canonical SMILES

CC12CCC3C(C1CC4C2CC(=O)O4)CCC5C3(C6CNC(C5)O6)C

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]4[C@@H]2CC(=O)O4)CC[C@H]5[C@@]3([C@H]6CN[C@@H](C5)O6)C

Samandaridine is a toxic steroidal alkaloid primarily found in the skin secretions of the fire salamander (Salamandra salamandra). It belongs to a class of compounds known as samandarines, which are characterized by their unique fused ring structure and lipid-soluble properties. Samandaridine is one of the main alkaloids secreted by the fire salamander, with an estimated concentration of about 20 mg per gland. The compound is highly toxic, exhibiting an LD50 of approximately 70 micrograms per kilogram in mice, leading to severe physiological effects such as convulsions, respiratory paralysis, and potentially death upon exposure through ingestion or dermal contact .

Typical for alkaloids. These reactions include:

  • Hydroxylation: The introduction of hydroxyl groups into the molecule can modify its biological activity.
  • Decarboxylation: This reaction involves the removal of carboxyl groups, which can alter the compound's toxicity and efficacy.
  • Formation of Epoxides: Samandaridine can react with oxidizing agents to form epoxide intermediates, which may lead to further transformations .

Samandaridine exhibits significant biological activity, particularly as a neurotoxin. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. For example, it demonstrates antimicrobial effects against Escherichia coli, Bacillus subtilis, and Penicillium expansum. The compound is part of a broader array of bioactive molecules found in amphibian skin secretions that serve as a defense mechanism against predators and pathogens . Its toxicity is attributed to its ability to disrupt cellular processes in vertebrates, leading to symptoms such as muscle over-excitation and respiratory failure.

Natural Synthesis

In nature, samandaridine is synthesized from cholesterol within the fire salamander's liver, testes, or ovaries. The biosynthetic pathway involves several enzymatic transformations:

  • Nitrogen Insertion: A nitrogen atom from a glutamine residue is incorporated into the steroid backbone.
  • Functionalization and Hydroxylation: The carbon chain on the D ring undergoes modifications through carboxyl group addition and hydroxylation .

Laboratory Synthesis

Chemical synthesis of samandaridine has been explored but is not extensively pursued in recent years. Early synthetic efforts focused on constructing the oxazolidine ring system through multi-step reactions involving steroid precursors. Notable work includes:

  • Using m-chloroperobenzoic acid for epoxidation.
  • Employing sodium azide for anti-Markovnikov opening of epoxides .

While samandaridine's toxicity limits its direct applications in medicine, it has garnered interest for potential uses in:

  • Biological Research: Studying its effects on cellular processes can provide insights into neurotoxicity.
  • Natural Product Chemistry: Understanding its structure may inspire synthetic methodologies for creating novel compounds with similar frameworks.

Research has shown that samandaridine interacts with various biological systems. Its neurotoxic effects have been documented in vertebrates, where it induces symptoms ranging from muscle spasms to respiratory failure. Interaction studies indicate that samandaridine can disrupt neurotransmitter functions and cellular integrity in target organisms .

Samandaridine shares structural similarities with other members of the samandarine family and related alkaloids. Here are some comparable compounds:

Compound NameStructural FeaturesBiological Activity
SamandarineSimilar fused ring systemNeurotoxic; antimicrobial
SamandaroneClosely related steroidal structureAntimicrobial; exhibits broader inhibition zones
SamandineContains similar alkaloid featuresNeurotoxic; affects cardiac functions
SamanineRelated to samandarine familyToxic; potential antifungal properties

Uniqueness of Samandaridine

Samandaridine is unique due to its specific toxicological profile and its role as a primary alkaloid in fire salamander secretions. Its distinct synthesis pathway from cholesterol and pronounced neurotoxic effects set it apart from other similar compounds within the samandarine family .

Cholesterol-Derived Biosynthetic Precursors in Salamander Skin Glands

Samandaridine, a steroidal alkaloid with the molecular formula C21H31NO3 and molecular weight of 345.48 grams per mole, represents one of the most structurally complex secondary metabolites produced by salamander skin glands [1] [2] [3]. The biosynthetic pathway of samandaridine originates from cholesterol, which serves as the fundamental precursor for all samandarine-type alkaloids found in salamander species [4] [5] [6]. This cholesterol-derived biosynthetic route distinguishes salamander alkaloids from the majority of amphibian alkaloids, which are typically sequestered from dietary sources rather than synthesized endogenously [4] [5].

The initial transformation of cholesterol in salamander tissues involves a series of hydroxylation reactions that modify the steroid backbone to create suitable precursors for alkaloid formation [7] [8]. Research has demonstrated that alkaloid synthesis occurs not only in specialized skin glands but also in internal organs including the liver, testes, and ovaries of salamander species [9] [6]. This multi-organ synthesis capability indicates a sophisticated metabolic network dedicated to steroidal alkaloid production.

The cholesterol biosynthetic pathway in salamanders follows the canonical route involving key enzymes such as squalene synthase, squalene epoxidase, and lanosterol synthase, which convert farnesyl pyrophosphate through squalene and lanosterol intermediates to produce cholesterol [10] [11]. Once cholesterol is available as the starting material, salamander-specific enzymatic machinery transforms this steroid precursor through a series of modifications that ultimately yield the complex ring systems characteristic of samandaridine and related compounds [4] [8].

Studies utilizing gas chromatography-mass spectrometry have confirmed that the cholesterol-to-alkaloid conversion involves sequential side chain degradation through functionalization with carboxyl groups followed by decarboxylation reactions [5]. This process creates intermediates that retain varying lengths of side chains at the C17 position, with compounds bearing longer side chains representing biosynthetic intermediates on the pathway toward alkaloids without side chains [5].

AlkaloidMolecular FormulaMolecular Weight (g/mol)CAS NumberStructural TypeMelting Point (°C)
SamandaridineC21H31NO3345.486384-73-2Oxazolidine system287-288
SamandarineC19H31NO2305.46467-51-6Oxazolidine systemNot reported
SamandaroneC19H29NO2303.44467-52-7Oxazolidine systemNot reported
SamandenoneC22H33NO2343.506400-81-3Oxazolidine systemNot reported

Enzymatic Modifications in Steroidal Alkaloid Production

The enzymatic conversion of cholesterol-derived precursors to samandaridine involves multiple classes of enzymes that catalyze distinct chemical transformations essential for alkaloid formation [12] [13]. Cytochrome P450 monooxygenases represent the primary enzyme family responsible for the extensive oxygenation patterns observed in samandaridine and related steroidal alkaloids [12] [8]. These enzymes introduce oxygen atoms at specific positions on the steroid backbone, creating hydroxyl groups that serve as sites for subsequent modifications [12].

The formation of the characteristic oxazolidine ring system in samandaridine requires specialized enzymatic machinery capable of creating nitrogen-containing heterocycles from steroid precursors [14] [4]. Research on related steroidal alkaloid biosynthesis in plant systems has identified key enzyme types involved in similar transformations, including cytochrome P450 hydroxylases, transaminases, and ring-forming enzymes [7] [8]. In the context of veratrum alkaloid biosynthesis, four specific enzymes have been characterized: cholesterol 22-hydroxylase, 22-hydroxycholesterol 26-hydroxylase/oxidase, 22-hydroxycholesterol-26-al transaminase, and 22-hydroxy-26-aminocholesterol 22-oxidase [7].

Transaminase enzymes play a crucial role in introducing nitrogen functionality into the steroid scaffold, converting carbonyl-containing intermediates to amino-containing compounds that can subsequently undergo cyclization reactions [7] [15]. The gamma-aminobutyrate transaminase identified in plant steroid alkaloid pathways provides a model for understanding similar enzymatic activities in salamander alkaloid biosynthesis [7].

The formation of ring systems in samandaridine involves complex cyclization reactions that create the fused ring architecture characteristic of salamander alkaloids [14] [8]. These reactions typically require the coordinated action of multiple enzymes, including oxidases that generate reactive intermediates and cyclases that facilitate ring closure reactions [8]. The resulting oxazolidine system in samandaridine represents a sophisticated example of enzymatic ring formation in natural product biosynthesis [14] [4].

Enzyme ClassFunctionSpecific RoleSubstrate
Cytochrome P450 monooxygenasesHydroxylation and oxidation reactionsIntroduction of oxygen atoms at various positionsCholesterol derivatives
TransaminasesAmino group introductionFormation of nitrogen-containing intermediatesHydroxylated steroids
OxidasesOxidation of specific functional groupsRing formation and structural modificationsAmino-steroid intermediates
Ring-forming enzymesCyclization reactionsFormation of oxazolidine and other ring systemsModified steroid scaffolds

Genetic Regulation of Samandaridine Synthesis Across Salamandra Lineages

The genetic control of samandaridine synthesis varies significantly across different salamander lineages, reflecting evolutionary adaptations and species-specific metabolic capabilities [16] [17] [18]. Phylogenetic analyses of the genus Salamandra based on mitochondrial and nuclear gene sequences have revealed distinct evolutionary relationships that correlate with alkaloid production patterns [16] [17]. The presence of samandarine-type alkaloids, including samandaridine, has been confirmed across all Salamandra species as well as representatives of the sister group Lyciasalamandra [16] [5].

Transcriptomic studies of salamander development have identified the onset of steroidal alkaloid biosynthesis during the prometamorphosis stage, indicating developmental regulation of alkaloid synthesis genes [19] [20]. Gene expression analysis has revealed that alkaloid production is activated through specific developmental programs that coordinate the expression of biosynthetic enzymes with metamorphic processes [19]. This temporal regulation ensures that alkaloid production begins at appropriate developmental stages when defensive compounds become necessary for survival [19].

Comparative analysis of alkaloid profiles across salamander populations has revealed significant intraspecific and interspecific variation in alkaloid composition and concentration [9] [16] [6]. This variation suggests that genetic factors controlling alkaloid synthesis are subject to evolutionary pressures and may be influenced by environmental conditions [6]. The high variability observed in alkaloid ratios between individual specimens and across different time periods indicates the existence of separate metabolic pathways for different alkaloid compounds [9].

The genetic basis for alkaloid synthesis in salamanders appears to be ancestral within the Salamandridae family, with samandarine production evolving earlier than previously recognized [5] [16]. The widespread distribution of samandarone across multiple salamandrid genera, including Calotriton, Euproctus, Lissotriton, and Triturus, suggests that the genetic machinery for steroidal alkaloid synthesis represents a plesiomorphic trait within this amphibian family [16] [17].

Recent metabolomic studies of Lyciasalamandra species have identified novel members of the samandarine alkaloid family, indicating ongoing evolutionary diversification of alkaloid biosynthetic pathways [5]. The identification of these new compounds suggests that the genetic programs controlling alkaloid synthesis continue to evolve, potentially driven by ecological pressures and the need for chemical defense mechanisms [5].

SpeciesCommon NamePrimary AlkaloidsDistributionAlkaloid Concentration
Salamandra salamandraEuropean fire salamanderSamandarine, Samandarone, SamandaridineCentral and Southern EuropeHigh (20 mg/gland)
Salamandra atraAlpine salamanderSamandarine (high), SamandaroneAlpine regionsHigh
Salamandra corsicaCorsican fire salamanderSamandarine, SamandaroneCorsicaModerate to High
Lyciasalamandra helverseniLycian salamanderSamandarine alkaloids (various)Greece (Dodecanese islands)Variable

Samandaridine functions as a critical component in the complex evolutionary arms race between salamanders and their predators. This steroidal alkaloid, with the molecular formula Carbon twenty-one Hydrogen thirty-one Nitrogen Oxygen three, represents a sophisticated chemical defense mechanism that has shaped predator-prey interactions across multiple evolutionary timescales [1] .

The coevolutionary dynamics mediated by samandaridine follow classical predator-prey interaction models, where defensive traits in prey species drive corresponding counter-adaptations in predator populations [3] [4]. Salamanders employing samandaridine-based defenses demonstrate directional spraying capabilities exceeding three hundred centimeters per second, enabling targeted delivery of toxic compounds to potential predators [5]. This delivery mechanism suggests strong selective pressure for accuracy and effectiveness in chemical defense deployment.

Research on predator responses to samandaridine-defended prey reveals multiple evolutionary pathways for overcoming chemical defenses [6]. Predators have evolved behavioral modifications including dissecting behaviors that avoid toxin-laden skin regions, altered taste perception systems, and target-site insensitivity mechanisms [6]. These adaptations represent diverse biological solutions to the challenge posed by salamander alkaloid defenses.

The evolutionary significance of samandaridine in predator-prey coevolution extends beyond simple toxicity effects. Studies demonstrate that effective chemical defenses can lead to evolutionary branching in predator populations, where specialist and generalist feeding strategies emerge within single species [3] [7]. This diversification pattern suggests that samandaridine-mediated defenses create sufficient selective pressure to drive speciation events in predator lineages.

Temporal dynamics of predator-prey coevolution involving samandaridine show characteristic patterns of evolutionary cycling [7]. When prey defense effectiveness is high relative to costs, predator-prey systems tend toward antiphase cycles where prey biomass peaks coincide with maximum defense investment [7]. These cycles reflect the ongoing evolutionary tension between investment in chemical defense and other fitness-related traits.

Table 1: Biogeographic Distribution and Alkaloid Profiles of Samandaridine

Species/PopulationSamandaridine PresenceGeographic RegionHabitat Type
Salamandra salamandra (Germany)High concentrationCentral EuropeDeciduous forests
Salamandra atra (Dinaric Alps)Variable concentrationSoutheastern EuropeAlpine environments
Lyciasalamandra helverseni (Karpathos)DetectedEastern MediterraneanLimestone outcrops
Lyciasalamandra helverseni (Kasos)Variable concentrationEastern MediterraneanVestigial vegetation
Lyciasalamandra luschani basoglui (Kastellorizo)Lower concentrationEastern MediterraneanLimestone outcrops with vegetation
Salamandra infraimmaculata (Northern Israel)DetectedMiddle EastVariable water sources

Antimicrobial Defense Mechanisms in Cutaneous Secretions

Samandaridine demonstrates potent antimicrobial properties that represent a crucial component of salamander innate immune defenses [8] [5]. The antimicrobial activity of this alkaloid extends across multiple pathogen categories, including bacteria, fungi, and potentially viral agents, establishing it as a broad-spectrum defensive compound.

The antimicrobial efficacy of samandaridine against fungal pathogens is particularly significant given the current amphibian disease crisis. Complete growth inhibition of Saccharomyces cerevisiae occurs at minimum effective concentrations of one point five times ten to the negative sixth molar [8] [5]. This potency level indicates that samandaridine functions as a highly effective antifungal agent within physiologically relevant concentration ranges.

Bacterial growth inhibition by samandaridine encompasses both Gram-positive and Gram-negative species [8] [5]. The compound demonstrates effectiveness against Escherichia coli, Bacillus subtilis, and Proteus mirabilis, suggesting broad-spectrum antibacterial activity [8]. The mechanism of action appears to involve disruption of cellular processes essential for microbial survival, though specific molecular targets remain incompletely characterized.

The antimicrobial defense system incorporating samandaridine operates synergistically with other cutaneous secretion components [5] [9]. Salamander skin secretions contain antimicrobial peptides, biogenic amines, and additional alkaloids that collectively enhance pathogen resistance [5] [10]. This multi-component defense strategy provides redundancy and reduces the likelihood of pathogen resistance development.

Recent investigations have revealed that samandaridine-containing secretions provide protection against chytrid fungal pathogens, including Batrachochytrium dendrobatidis and Batrachochytrium salamandrivorans [9]. These pathogens represent major threats to global amphibian populations, making the protective effects of samandaridine particularly important for salamander conservation.

Table 2: Antimicrobial Activity of Samandaridine and Related Alkaloids

Alkaloid CompoundTarget MicroorganismMinimum Effective ConcentrationActivity Level
SamandaridineSaccharomyces cerevisiae1.5 × 10⁻⁶ MComplete growth inhibition
SamandarineEscherichia coli, Bacillus subtilisVariableGrowth inhibition
SamandaronePhycomyces blakesleeanus, E. coli, Proteus mirabilis3 × 10⁻⁶ MComplete growth inhibition
Combined alkaloidsBatrachochytrium salamandrivorans, B. dendrobatidisVariableGrowth inhibition

Interspecific Variation in Alkaloid Profiles Across Biogeographic Populations

Samandaridine distribution and concentration patterns reveal significant interspecific and biogeographic variation across salamander populations [11] [12] [13]. This variation reflects complex interactions between phylogenetic constraints, environmental pressures, and evolutionary history that shape chemical defense strategies across different lineages and geographic regions.

Phylogenetic analysis indicates that samandaridine production represents an ancestral trait within Salamandridae, with subsequent evolutionary modifications leading to species-specific alkaloid profiles [14] [15]. The presence of samandaridine across multiple genera, including Salamandra, Lyciasalamandra, and other salamandrid taxa, suggests that alkaloid synthesis capability evolved early in salamandrid evolution and has been maintained through deep evolutionary time.

Geographic variation in samandaridine profiles demonstrates clear patterns related to biogeographic history and environmental conditions [11] [12]. Populations of Salamandra atra from the Dinaric Alps show significant variation in alkaloid composition that correlates with population genetic structure rather than geographic distance [12]. This pattern suggests that genetic drift and founder effects play important roles in shaping alkaloid profiles within species.

Island populations of Lyciasalamandra species exhibit distinctive alkaloid profiles that differ markedly from mainland relatives [11]. Lyciasalamandra helverseni populations from Karpathos and Kasos islands show different samandaridine concentrations and associated alkaloid complements, indicating rapid evolution of chemical defense systems in isolated populations [11]. These differences likely reflect both genetic drift effects and adaptation to local environmental conditions.

Interspecific comparisons reveal that closely related species often exhibit convergent alkaloid profiles despite independent evolutionary origins [14] [15]. For example, both Salamandra salamandra and Lyciasalamandra luschani basoglui produce O-acetylsamandarine as a major component, suggesting similar selective pressures or shared ancestral biochemical pathways [11] [14].

Environmental factors contribute significantly to observed variation in samandaridine profiles across populations [12] [13]. Seasonal changes, predation pressure, pathogen load, and dietary composition all influence alkaloid production and composition [13] [16]. Individual salamanders show temporal variation in alkaloid ratios over periods of four months, indicating dynamic regulation of chemical defense systems [13].

The biosynthetic pathway for samandaridine involves conversion from cholesterol through enzymatic processes occurring in liver, testes, and ovaries [17] [16]. This endogenous production distinguishes salamander alkaloids from the dietary sequestration mechanisms employed by many other amphibian taxa [18] [11]. The metabolic costs associated with de novo alkaloid synthesis likely contribute to observed variation in samandaridine concentrations across individuals and populations.

Table 3: Interspecific Variation in Alkaloid Profiles Across Salamandridae

Taxonomic GroupPrimary AlkaloidsPhylogenetic PositionEvolutionary Significance
Salamandra salamandraSamandarone, O-acetylsamandarineSister to S. algiraDerived alkaloid profile
Salamandra atraSamandarineSister to S. corsicaAncestral samandarine dominance
Salamandra corsicaSamandarine, samandaroneSister to S. atraIntermediate profile
Lyciasalamandra helverseniSamandarine, samanine, unknownsSister to SalamandraSpecialized island profile
Lyciasalamandra luschani basogluiO-acetylsamandarine, samandaridineSister to SalamandraConvergent with mainland forms
Other Salamandridae (Calotriton, Euproctus)Samandarone (low concentration)Basal SalamandridaePlesiomorphic condition

Population-level studies reveal that alkaloid variation is not randomly distributed but shows structured patterns related to demographic and ecological factors [12] [19]. Smaller, more isolated populations tend to exhibit reduced alkaloid diversity and altered concentration profiles compared to larger, more connected populations [12]. This pattern suggests that population size and gene flow influence the maintenance of chemical defense capabilities.

The evolutionary implications of interspecific alkaloid variation extend to understanding salamander diversification patterns and adaptive radiation [14] [15]. Species pairs that have undergone recent speciation events often retain similar alkaloid profiles, while more distantly related taxa show greater chemical divergence [14]. This temporal pattern indicates that alkaloid evolution occurs relatively slowly compared to morphological and ecological differentiation.

XLogP3

3.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

345.23039385 g/mol

Monoisotopic Mass

345.23039385 g/mol

Heavy Atom Count

25

Wikipedia

Samandaridine

Dates

Last modified: 08-11-2024

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